molecular formula C8H18ClO2P B8593545 Dibutyl chlorophosphite CAS No. 4124-92-9

Dibutyl chlorophosphite

Cat. No.: B8593545
CAS No.: 4124-92-9
M. Wt: 212.65 g/mol
InChI Key: RGBRNLMBUNZLQD-UHFFFAOYSA-N
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Description

Dibutyl chlorophosphite: is an organophosphorus compound with the chemical formula C8H18ClO2P. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a phosphorus atom bonded to a chlorine atom and two butyl ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl chlorophosphite can be synthesized through the esterification of chlorophosphonic acid with butanol. The reaction typically involves the use of a catalyst such as sulfuric acid or oxalyl chloride to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of chlorophosphonous acid dibutyl ester involves large-scale esterification processes. The use of continuous reactors and advanced distillation techniques ensures efficient production and separation of the ester from by-products. The process is optimized to minimize waste and maximize yield .

Chemical Reactions Analysis

Types of Reactions: Dibutyl chlorophosphite undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dibutyl chlorophosphite has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other organophosphorus compounds.

    Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a drug intermediate and its role in the synthesis of pharmaceuticals.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals .

Mechanism of Action

The mechanism of action of chlorophosphonous acid dibutyl ester involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in its reactions include nucleophilic substitution, oxidation, and reduction .

Comparison with Similar Compounds

Uniqueness: Dibutyl chlorophosphite is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility in both organic synthesis and industrial applications sets it apart from other similar compounds .

Properties

CAS No.

4124-92-9

Molecular Formula

C8H18ClO2P

Molecular Weight

212.65 g/mol

IUPAC Name

dibutoxy(chloro)phosphane

InChI

InChI=1S/C8H18ClO2P/c1-3-5-7-10-12(9)11-8-6-4-2/h3-8H2,1-2H3

InChI Key

RGBRNLMBUNZLQD-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(OCCCC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

17.0 g (0.125 mole) of phosphorus trichloride is added dropwise at 5° to 10° C., with vigorous stirring, to a mixture of 62.5 g (0.25 mole) of tri-n-butylphosphite and 5.0 g of benzyltriethylammonium chloride (water content 7%). After completion of the addition, the reaction mixture is heated to room temperature and stirred for a further 8 hours at this temperature. After separation of the benzyltriethylammonium chloride by filtration there is obtained, by distillation of the filtrate under reduced pressure, 51.8 g (65% of theory, relative to phosphorus trichloride) of di-n-butylchlorophosphite, b.p. 96° to 98° C./10 Torr.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
62.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

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